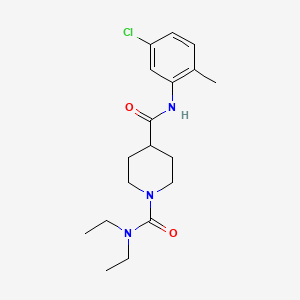![molecular formula C19H12O3 B11154891 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11154891.png)
7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by a benzopyranone structure with a hydroxyl group at the seventh position and a phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one can be achieved through various methods. One common approach involves the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 7-oxo-4-phenyl-2H-benzo[h]chromen-2-one.
Reduction: Formation of 7-hydroxy-4-phenyl-2H-dihydrobenzo[h]chromen-2-one.
Substitution: Formation of halogenated derivatives such as 7-hydroxy-4-(4-bromophenyl)-2H-benzo[h]chromen-2-one.
Scientific Research Applications
7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one: Similar structure but with a methyl group instead of a phenyl group.
4-phenyl-2H-benzo[h]chromen-2-one: Lacks the hydroxyl group at the seventh position.
7-hydroxy-2H-benzo[h]chromen-2-one: Lacks the phenyl group at the fourth position.
Uniqueness
7-hydroxy-4-phenyl-2H-benzo[h]chromen-2-one is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H12O3 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-hydroxy-4-phenylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C19H12O3/c20-17-8-4-7-14-13(17)9-10-15-16(11-18(21)22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
GCLKINTZGHUHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154817.png)
![tert-butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11154823.png)
![3-Hydroxy-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11154830.png)
![methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11154837.png)
![4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11154841.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate](/img/structure/B11154853.png)
![7-(benzyloxy)-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11154867.png)
![4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11154868.png)
![trans-4-{[(2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11154870.png)
![6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11154887.png)
![6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)(phenyl)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11154892.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11154893.png)
![4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11154906.png)
